molecular formula C17H14N6O2 B7496949 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B7496949
M. Wt: 334.33 g/mol
InChI Key: CSOQOMJZECXSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways and signaling molecules. The compound has been shown to inhibit certain enzymes and receptors that are involved in the progression of diseases.
Biochemical and Physiological Effects:
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and prevent the formation of amyloid plaques in neurodegenerative diseases. The compound has also been shown to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic properties. The compound has shown promising results in various fields of medicine and could be a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide. One of the directions is to investigate the compound's potential as a therapeutic agent in the treatment of various diseases. Another direction is to study the compound's mechanism of action in more detail to understand how it exerts its therapeutic effects. Additionally, future research could focus on improving the compound's solubility and bioavailability to enhance its efficacy.

Synthesis Methods

The synthesis of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves the reaction of furan-2-carboxylic acid, 3-amino-2-pyridinecarboxaldehyde, and imidazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of the desired compound.

Scientific Research Applications

5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-17(14-9-13(21-22-14)15-4-2-8-25-15)20-10-12-3-1-5-19-16(12)23-7-6-18-11-23/h1-9,11H,10H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOQOMJZECXSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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